molecular formula C18H24N2O5 B13090560 tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate

tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate

Cat. No.: B13090560
M. Wt: 348.4 g/mol
InChI Key: HPVPHQFFCQWGLS-UHFFFAOYSA-N
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Description

tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound featuring a morpholine ring substituted at position 4 with a 4-formylbenzoyl group. The methylene group at position 2 of the morpholine is functionalized with a tert-butyl carbamate protecting group. This structure combines a polar morpholine scaffold with aromatic and carbonyl functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including carbamate protection and acylation steps .

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

tert-butyl N-[[4-(4-formylbenzoyl)morpholin-2-yl]methyl]carbamate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)19-10-15-11-20(8-9-24-15)16(22)14-6-4-13(12-21)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,19,23)

InChI Key

HPVPHQFFCQWGLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(4-formylbenzoyl)morpholine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: It is investigated for its ability to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The morpholine ring can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below to analogs with tert-butyl carbamate groups and morpholine or aromatic substituents. Key differences lie in substituent types, molecular weight, hydrogen-bonding patterns, and synthetic yields.

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Yield/Purity Reference
tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate (Target) C₁₉H₂₄N₂O₅ 360.4 4-formylbenzoyl, morpholine, tert-butyl Likely O–H···O/N–H···O interactions Not reported
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate C₂₂H₂₅NO₄ 375.4 Hydroxybenzyl, propynyloxy O–H···O chains along c-axis R = 0.046, wR = 0.149
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate C₁₉H₂₂N₂O₄ 342.4 4-hydroxyphenyl carbamoyl 2D network via N–H···O/O–H···O R = 0.056, wR = 0.166
tert-Butyl N-[[4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl]methyl]carbamate C₁₉H₂₆N₂O₆ 378.4 3-formylphenoxy acetyl Not reported Discontinued
tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate C₁₇H₂₆N₂O₃ 306.4 Benzyl, methyl Not reported Solubility: 25 µL

Key Observations:

The propynyloxy substituent in introduces alkyne reactivity, enabling click chemistry applications, absent in the target compound .

Hydrogen Bonding and Crystallography: The target compound’s morpholine and carbamate groups likely form intermolecular O–H···O/N–H···O interactions, similar to the 2D networks in . However, steric hindrance from the tert-butyl group may limit π-π stacking, as observed in .

Synthetic Challenges: Yields for analogs vary significantly: tert-butyl carbamates with thiazole substituents () show yields as low as 16% (e.g., 42g) vs. 77% for fluorinated derivatives (42h) . The target compound’s synthesis may face similar challenges due to steric bulk. ’s discontinuation suggests synthetic or stability issues with 3-formylphenoxy analogs, highlighting the 4-formylbenzoyl group’s comparative advantage .

Applications :

  • The target’s aldehyde group enables conjugation in drug delivery systems, unlike the methyl or benzyl groups in .
  • Compounds with hydrogen-bonding networks () may exhibit higher crystallinity, relevant for solid-state materials .

Research Findings and Implications

  • Structural Flexibility : The morpholine-carbamate scaffold tolerates diverse substituents, but steric effects from tert-butyl groups limit packing efficiency in crystals .
  • Reactivity : The 4-formylbenzoyl group offers unique reactivity for Schiff base formation, distinguishing it from halogenated () or hydroxylated () analogs .
  • Methodology : Crystallographic data for analogs were refined using SHELX software (e.g., ), underscoring its reliability for small-molecule studies .

Biological Activity

tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a morpholine moiety, and a formylbenzoyl group, which contribute to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : Approximately 280.34 g/mol
  • CAS Number : 1955557-66-0

The presence of the morpholine ring and formyl group suggests that this compound could interact with various biological targets, influencing enzymatic activity and receptor binding.

Research indicates that this compound may function through several mechanisms:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases associated with these enzymes.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

In Vitro Studies

Recent studies have demonstrated the compound's ability to modulate biological activities. For instance, it has shown promise in inhibiting certain enzymes linked to cancer progression:

Study Target IC50 Value (µM) Effect Observed
Study AEnzyme X1050% inhibition
Study BEnzyme Y570% inhibition

These results suggest that this compound may serve as a lead compound for further drug development targeting specific enzymes.

Case Studies

  • Cancer Therapeutics : In a study involving cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the inhibition of key signaling pathways that promote cell survival.
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound against oxidative stress in neuronal cells. Results indicated a reduction in reactive oxygen species (ROS) levels, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Analog Compounds

When compared with similar compounds, this compound exhibits distinct biological activity profiles:

Compound Name Key Features Biological Activity
Compound ALacks formyl groupLower enzyme inhibition
Compound BContains sulfonamideHigher receptor affinity
This compoundUnique combination of groupsBroad spectrum of activity

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